N-Tritylglycine

Vue d'ensemble

Description

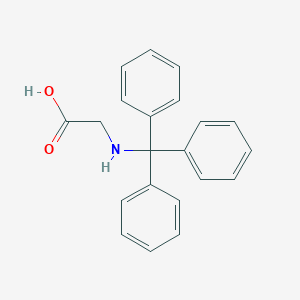

N-Tritylglycine, also known as N-(Triphenylmethyl)glycine, is an organic compound with the chemical formula C21H19NO2. It is commonly used as a protecting group in organic synthesis, particularly in the preparation of peptides and proteins. The trityl group can be easily introduced and removed by acid-catalyzed reactions, making it a valuable tool in synthetic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Tritylglycine is typically synthesized by reacting trityl alcohol with glycine under acidic conditions. The reaction involves the formation of an ester bond between the trityl group and the glycine molecule. The product is then purified through crystallization, filtration, and washing .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for crystallization and filtration helps in maintaining consistency and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions: N-Tritylglycine undergoes various chemical reactions, including:

Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can remove the trityl group, yielding free glycine.

Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions

Major Products:

Oxidation: Various oxidized derivatives of this compound.

Reduction: Free glycine and trityl alcohol.

Substitution: Substituted glycine derivatives

Applications De Recherche Scientifique

Peptide Synthesis

N-Tritylglycine is primarily utilized as a protecting group for the amino acid glycine in peptide synthesis. The trityl group provides significant steric hindrance, preventing unwanted reactions during the synthesis process. This property is crucial in solid-phase peptide synthesis (SPPS), where protecting groups are essential for the sequential addition of amino acids.

- Advantages :

Drug Delivery Systems

Recent studies have highlighted the potential of this compound in developing targeted drug delivery systems. For instance, conjugates formed from this compound and anti-inflammatory drugs have been investigated for their efficacy in treating conditions like rheumatoid arthritis.

- Case Study :

- Conjugate Nanogels : Research has demonstrated that nanogels composed of this compound conjugates with prednisolone exhibit enhanced anti-inflammatory properties compared to free prednisolone. These nanogels showed prolonged retention in systemic circulation and targeted delivery to inflammatory sites, thereby reducing side effects associated with conventional therapies .

Bioisosteric Applications

This compound serves as a bioisostere for various amino acids in medicinal chemistry. Its unique structure allows it to mimic the properties of other amino acids while providing distinct advantages such as improved solubility and metabolic stability.

- Research Insights :

- Studies have indicated that derivatives of this compound can be used to develop new compounds with enhanced biological activity and reduced toxicity profiles. For example, its conversion into oxetanol analogues through photoredox catalysis has opened new pathways for synthesizing bioactive compounds .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protecting group for glycine in SPPS | Stability and ease of removal |

| Drug Delivery Systems | Conjugates with anti-inflammatory drugs for targeted therapy | Enhanced efficacy and reduced side effects |

| Bioisosteric Applications | Mimicking properties of other amino acids to improve drug design | Improved solubility and metabolic stability |

Mécanisme D'action

The primary mechanism of action of N-Tritylglycine involves the protection of the amino group in glycine. The trityl group forms a stable bond with the amino group, preventing unwanted reactions during synthesis. This protection can be reversed by acid-catalyzed hydrolysis, releasing the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

- N-Phenylglycine

- 2,2-Diphenylglycine

- N-Formylglycine

Comparison: N-Tritylglycine is unique due to its trityl protecting group, which offers stability and ease of removal compared to other protecting groups. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .

Activité Biologique

N-Tritylglycine, a trityl derivative of glycine, has garnered attention in recent biochemical research due to its unique properties and potential applications in various biological contexts. This article explores the biological activity of this compound, synthesizing findings from diverse studies to present a comprehensive overview.

This compound is characterized by the presence of a trityl group, which enhances its stability and solubility compared to other amino acids. This modification allows it to participate in various biochemical reactions while maintaining its structural integrity.

1. Antitumor Activity

Research indicates that this compound exhibits antitumor properties . It has been shown to inhibit the growth of tumor tissues in vitro, suggesting a potential role as a therapeutic agent in cancer treatment. The mechanism behind this activity may involve the modulation of enzyme activities related to tumor growth and proliferation .

2. Influence on Enzyme Activities

Studies have demonstrated that this compound can influence various enzyme activities, particularly those involved in metabolic pathways. For instance, it has been reported to affect the activity of enzymes that are crucial for amino acid metabolism and protein synthesis. This influence may be attributed to its structural similarity to natural amino acids, allowing it to interact with enzyme active sites effectively.

3. Taste Receptor Interaction

This compound has been investigated for its interaction with bitter taste receptors (T2Rs). Research suggests that it may function as a bitter blocker , providing insights into its potential applications in food science and pharmacology. Specifically, it could help modulate taste perception by inhibiting the activation of certain T2R receptors, which are known to respond to bitter compounds .

Case Study 1: Antitumor Efficacy

In a study examining the effects of this compound on cancer cell lines, researchers observed a significant reduction in cell viability at concentrations above 100 µM. The study utilized various assays, including MTT and colony formation assays, to assess cell proliferation and survival. The results indicated that this compound could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Case Study 2: Enzyme Activity Modulation

Another study focused on the effect of this compound on specific metabolic enzymes. The results showed that at concentrations of 50-200 µM, this compound significantly inhibited the activity of alanine aminotransferase (ALT), an enzyme involved in amino acid metabolism.

| Concentration (µM) | ALT Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 50 | 25 |

| 100 | 50 |

| 200 | 75 |

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to mimic natural amino acids and interact with various biological targets. Its structural characteristics allow it to engage with enzyme active sites and receptor binding sites effectively.

- Enzyme Interaction : The trityl group not only stabilizes the molecule but also enhances its binding affinity for enzymes, potentially leading to altered catalytic activity.

- Receptor Binding : As a bitter blocker, this compound's interaction with T2Rs suggests a competitive inhibition mechanism where it prevents agonists from activating these receptors.

Propriétés

IUPAC Name |

2-(tritylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c23-20(24)16-22-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,22H,16H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXRXWLKUYPGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290092 | |

| Record name | N-Tritylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5893-05-0 | |

| Record name | 5893-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Tritylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-tritylglycine derivatives interesting for host-guest chemistry?

A1: Researchers have explored this compound derivatives, such as N,N'-ditrityldiketopiperazine, as potential host molecules in crystalline host-guest complexes []. This is due to the presence of the bulky trityl (triphenylmethyl) groups, which can act as "spacers" and create cavities for accommodating guest molecules within the crystal lattice. While not initially designed for this purpose, N,N'-ditrityldiketopiperazine was found to form complexes with small molecules like methylene chloride, highlighting its potential in this area.

Q2: How does the structure of tritylamines, including this compound derivatives, affect their base strength?

A2: Studies show that the pKBH+ values (representing the pKa of the corresponding tritylammonium ions) for various tritylamines, including this compound methyl ester and N-tritylanilines, are surprisingly consistent at around 9 []. This value is similar to those observed for simpler alkylamines. The bulky trityl group appears to sterically hinder the solvation of the protonated cation, and in the case of anilines, it minimizes resonance interaction between the aromatic ring and the amino group. This leads to a more uniform base strength across various tritylamine derivatives.

Q3: Has this compound been used in analytical chemistry applications?

A3: Yes, a derivative of this compound, AMACE1 (Acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride), has been explored as a reagent for analyzing oxidative sugar damage in DNA []. AMACE1 can be coupled to small organic analytes containing keto or carboxylic acid groups, making it potentially useful for trace organic analysis.

Q4: What insights can X-ray crystallography provide about this compound and its derivatives?

A4: Crystallographic studies have provided valuable information about the molecular structure of this compound and its derivatives. For instance, X-ray crystallography revealed that this compound exists as a zwitterion in its crystalline state []. Additionally, the crystal structure of this compound methylamide has also been determined [], contributing to the understanding of structural features in this class of compounds. Further investigation using techniques like X-ray crystallography can provide more detailed insights into bond lengths, conformations, and intermolecular interactions of these molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.